molecular formula C22H23BrN4O3 B11441366 6-bromo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione

6-bromo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11441366
M. Wt: 471.3 g/mol
InChI Key: HUTZINODCCRWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom, a phenylpiperazine moiety, and a butyl chain with a ketone group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazoline core through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone. The bromine atom can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). The phenylpiperazine moiety is then attached through a nucleophilic substitution reaction, and the butyl chain with the ketone group is introduced via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, which could influence its pharmacological effects. The quinazoline core may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptors (EGFR).

    Phenylpiperazine Derivatives: Compounds like trazodone and nefazodone, which are used as antidepressants and anxiolytics.

Uniqueness

6-BROMO-3-[4-OXO-4-(4-PHENYLPIPERAZIN-1-YL)BUTYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features. The presence of both a quinazoline core and a phenylpiperazine moiety provides a unique scaffold for potential biological activity and chemical reactivity. This combination may offer distinct advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C22H23BrN4O3

Molecular Weight

471.3 g/mol

IUPAC Name

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H23BrN4O3/c23-16-8-9-19-18(15-16)21(29)27(22(30)24-19)10-4-7-20(28)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,24,30)

InChI Key

HUTZINODCCRWBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.